3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a pyrazolyl group, and a trifluoromethyl group
Mechanism of Action
Mode of Action
The compound “3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine” has been described in the context of Rhodium (III) catalyzed C-H bond functionalization with internal alkynes . This suggests that the compound may interact with its targets through C-H bond functionalization, leading to the synthesis of either C-H alkenylation products or indazole products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the functionalization of a pyridine ring. One common method is the Rh(III)-catalyzed C-H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes . This method provides a straightforward way to introduce the desired substituents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The pyrazolyl and pyridine rings can participate in redox reactions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials.
Chemical Biology: It can be used to study biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-1-yl)pyridine: Lacks the chloro and trifluoromethyl groups.
3-chloro-5-(trifluoromethyl)pyridine: Lacks the pyrazolyl group.
2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine: Lacks the chloro group.
Uniqueness
The presence of both the chloro and trifluoromethyl groups, along with the pyrazolyl group, makes 3-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine unique. These substituents confer distinct electronic and steric properties, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
3-chloro-2-pyrazol-1-yl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3N3/c10-7-4-6(9(11,12)13)5-14-8(7)16-3-1-2-15-16/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEXBWDTYFOAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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